molecular formula C22H25FN2O2 B5659962 2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-ethyl-N-(2-fluorobenzyl)acetamide

2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-ethyl-N-(2-fluorobenzyl)acetamide

Cat. No. B5659962
M. Wt: 368.4 g/mol
InChI Key: ORGDJYACWXOHAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(4-Benzyl-2-oxopyrrolidin-1-yl)-N-ethyl-N-(2-fluorobenzyl)acetamide often involves complex reactions including indolization under Fischer conditions, amidification, and the Japp-Klingemann method for achieving the desired molecular structures. Such processes have been explored in the context of developing novel antiallergic compounds and kinase inhibitors, demonstrating the intricate chemistry involved in producing these specialized molecules (Cecilia Menciu et al., 1999); (Asal Fallah-Tafti et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds like 2-(4-Benzyl-2-oxopyrrolidin-1-yl)-N-ethyl-N-(2-fluorobenzyl)acetamide has been elucidated using various spectroscopic techniques, including X-ray diffraction. These studies reveal the intricate details of the molecular conformation, which is crucial for understanding the compound's reactivity and interaction with biological targets. The structure of related molecules has been determined, highlighting the importance of specific functional groups and their placement for biological activity (A. D. Kumar et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their molecular structure, with specific functional groups undergoing targeted reactions. For example, the presence of acetamide groups can dictate the compound's behavior in synthetic pathways or biological systems. The manipulation of these groups through chemical reactions enables the synthesis of derivatives with potential enhanced biological or physical properties, underscoring the compound's versatility (Rexford L. Thomas et al., 1988).

Physical Properties Analysis

The physical properties of 2-(4-Benzyl-2-oxopyrrolidin-1-yl)-N-ethyl-N-(2-fluorobenzyl)acetamide, such as solubility, melting point, and crystal structure, are critical for its application in pharmaceutical formulations. These properties are directly influenced by the molecular structure and dictate the compound's suitability for specific drug delivery methods. Research into related compounds has provided insights into optimizing these properties for better pharmacological efficacy (Ajay Kumar Kariyappa et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity with biological targets, stability under physiological conditions, and interaction with enzymes or receptors, are fundamental for the compound's pharmacological profile. Investigations into related molecules have shed light on how structural modifications can impact these properties, guiding the development of more effective and selective agents (M. Mercadante et al., 2013).

properties

IUPAC Name

2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-ethyl-N-[(2-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O2/c1-2-24(15-19-10-6-7-11-20(19)23)22(27)16-25-14-18(13-21(25)26)12-17-8-4-3-5-9-17/h3-11,18H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGDJYACWXOHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1F)C(=O)CN2CC(CC2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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